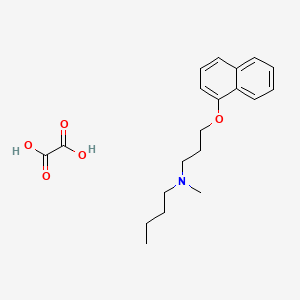
N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)ethanediamide
Descripción general
Descripción
N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C22H34N2O3 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.25694295 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Several studies focus on the synthesis, characterization, and applications of complex molecules, which can provide insights into methodologies potentially relevant to N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)ethanediamide. For example, the work on the synthesis and antifolate properties of related compounds outlines techniques for creating and analyzing molecules with potential therapeutic uses (Degraw et al., 1992).
Environmental and Biological Interactions
Research on methoxychlor and triclosan demonstrates the importance of understanding the environmental and biological impacts of chemical compounds. These studies could provide a framework for investigating the effects of this compound on biological systems and ecosystems (Kim et al., 2014).
Analytical Techniques
The development of sensitive analytical methods for detecting and quantifying chemical modifications in DNA, as described in studies on 5-methylcytosine and its oxidation products, could be relevant for assessing the presence and impact of this compound in biological samples (Tang et al., 2015).
Molecular Dynamics and Hydration Properties
Investigations into the hydration properties of cyclodextrin and its substituted forms through molecular dynamics simulations could offer valuable perspectives on the solubility, stability, and interaction of this compound with water molecules, potentially affecting its applications in pharmaceuticals or materials science (Jana & Bandyopadhyay, 2009).
Propiedades
IUPAC Name |
N-cyclododecyl-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-17-14-15-20(27-2)19(16-17)24-22(26)21(25)23-18-12-10-8-6-4-3-5-7-9-11-13-18/h14-16,18H,3-13H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTGIHLUJRYOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCCCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(4-METHOXY-3-METHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4003218.png)
![N-[2-(2-biphenylyloxy)ethyl]-1-butanamine oxalate](/img/structure/B4003227.png)
![1-[2-(2-allyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003230.png)

![N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B4003238.png)
![phenyl{4-[3-(1-pyrrolidinyl)propoxy]phenyl}methanone oxalate](/img/structure/B4003255.png)
![N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003270.png)
![1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]imidazole](/img/structure/B4003278.png)
![(3-methoxypropyl)[2-(4-methyl-2-nitrophenoxy)ethyl]amine oxalate](/img/structure/B4003279.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003286.png)
![4-[2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl]morpholine;oxalic acid](/img/structure/B4003297.png)

![1-[3-(2-Bromo-4-chlorophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4003305.png)
![2-({4-[4-(benzyloxy)phenoxy]butyl}amino)ethanol ethanedioate (salt)](/img/structure/B4003313.png)
